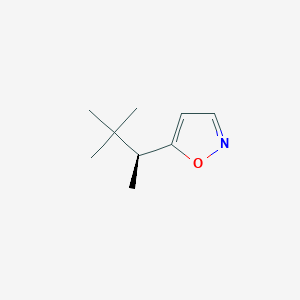
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Research indicates that isoxazole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Recent studies have demonstrated that (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial strains, showing moderate to good antibacterial activity. The presence of specific substituents on the isoxazole ring significantly influences the antimicrobial efficacy .
Anticancer Activity
The anticancer potential of isoxazole derivatives has been explored extensively. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives could inhibit tumor growth effectively, suggesting their potential as novel anticancer agents .
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The compound's reactivity allows for further chemical transformations that can lead to more complex structures with enhanced biological activities .
The applications of this compound span various fields within medicinal chemistry, particularly due to its neuroprotective, antimicrobial, and anticancer properties. Ongoing research aims to elucidate the specific mechanisms underlying its biological activities and optimize its structure for enhanced efficacy.
Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.
- Clinical trials to evaluate its safety and efficacy in humans.
- Development of novel derivatives with improved pharmacological profiles.
Eigenschaften
CAS-Nummer |
111504-55-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
5-[(2S)-3,3-dimethylbutan-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7(9(2,3)4)8-5-6-10-11-8/h5-7H,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
NOGRMJIHTVUAOW-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=NO1)C(C)(C)C |
Isomerische SMILES |
C[C@H](C1=CC=NO1)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=NO1)C(C)(C)C |
Synonyme |
Isoxazole, 5-(1,2,2-trimethylpropyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















